molecular formula C10H16O B070794 cis,cis-Photocitral A CAS No. 177569-92-5

cis,cis-Photocitral A

Cat. No. B070794
M. Wt: 152.23 g/mol
InChI Key: JCDLXWAYWSJVTP-OPRDCNLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis,cis-Photocitral A is a natural compound that has been found to possess various biological activities. It is a derivative of citral, which is a common component of essential oils. Cis,cis-Photocitral A has been the subject of several scientific studies that have investigated its synthesis, mechanism of action, biochemical and physiological effects, and potential applications. In

Mechanism Of Action

The mechanism of action of cis,cis-Photocitral A is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. It has been found to interact with proteins involved in cell proliferation, apoptosis, and inflammation. Further research is needed to fully elucidate the mechanism of action of cis,cis-Photocitral A.

Biochemical And Physiological Effects

Cis,cis-Photocitral A has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. These effects make it a promising candidate for the development of new therapies for cancer, infectious diseases, and inflammatory disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using cis,cis-Photocitral A in lab experiments is that it is a natural compound that can be synthesized in large quantities. It is also relatively stable and has a long shelf life. However, one of the limitations of using cis,cis-Photocitral A is that it can be difficult to work with due to its low solubility in water and other solvents.

Future Directions

There are several potential future directions for research on cis,cis-Photocitral A. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to explore its potential as a natural preservative for food and other products. Additionally, more research is needed to fully understand the mechanism of action of cis,cis-Photocitral A and its potential interactions with other compounds. Overall, the potential applications of cis,cis-Photocitral A are vast and exciting, and further research is needed to fully realize its potential.

Synthesis Methods

Cis,cis-Photocitral A can be synthesized through a multistep process that involves the conversion of citral into its corresponding aldehyde and then its oxidation to form cis,cis-Photocitral A. The synthesis method has been optimized to produce high yields of pure cis,cis-Photocitral A, which is essential for scientific research purposes.

Scientific Research Applications

Cis,cis-Photocitral A has been the subject of several scientific studies due to its potential biological activities. It has been found to possess antimicrobial, antifungal, antitumor, and anti-inflammatory properties. These properties make it a promising candidate for the development of new drugs and therapies.

properties

CAS RN

177569-92-5

Product Name

cis,cis-Photocitral A

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,2R,5S)-2-methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(9)6-11/h6,8-10H,1,4-5H2,2-3H3/t8-,9-,10-/m1/s1

InChI Key

JCDLXWAYWSJVTP-OPRDCNLKSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]([C@@H]1C=O)C(=C)C

SMILES

CC1CCC(C1C=O)C(=C)C

Canonical SMILES

CC1CCC(C1C=O)C(=C)C

density

0.940-0.952 (20°)

physical_description

Colourless liquid;  minty camphoraceous odou

solubility

Insoluble in water;  soluble in fats
Miscible at room temperature (in ethanol)

synonyms

Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methylethenyl)-, (1alpha,2alpha,5alpha)- (9CI)

Origin of Product

United States

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